8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
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Overview
Description
8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and are often used as core structures in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with an appropriate epoxide in the presence of a base, leading to the formation of the benzoxepine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxepines, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoxepine ring structure allows for interactions with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Dibenzoxepin: A tricyclic compound used as a core structure in certain drugs like doxepin and fluradoline.
Dibenzazepine: Another tricyclic compound with similar structural features but different biological activities.
Dibenzocycloheptene: Known for its use in the synthesis of tricyclic antidepressants.
Uniqueness: 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific hydroxyl group and the dihydrobenzo[b]oxepin ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNRMGNORCQXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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